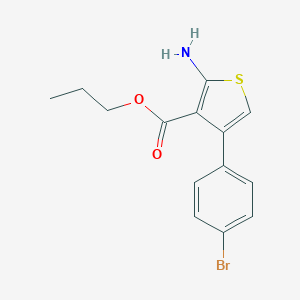

Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a product for proteomics research . It belongs to a class of heterocyclic compounds known as thiophenes, which have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Molecular Structure Analysis

The molecular formula of this compound is C14H14BrNO2S, and its molecular weight is 340.24 .Scientific Research Applications

Synthesis and Characterization

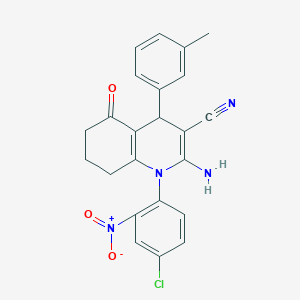

Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate serves as a key intermediate in the synthesis of novel thiophene-containing compounds. These compounds, due to their versatile biological activity, have attracted significant attention in both chemistry and medicinal chemistry fields. They are known for their anticancer, antibacterial, antiviral, and antioxidant activities. For example, through a series of reactions involving bromination and interaction with various amines, new thiophene derivatives with promising antibacterial and antifungal properties have been synthesized. The antimicrobial screening revealed that some synthesized compounds exhibit remarkable activity against bacterial strains, especially gram-negative bacteria like E. coli, as well as some fungi, highlighting their potential as antibacterial and antifungal agents (Mabkhot et al., 2017).

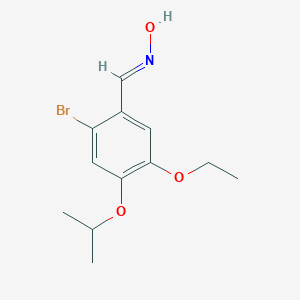

Antimicrobial Activity

The chemistry of 2-aminothiophenes, including derivatives of this compound, is a dynamic research field due to the significant biological properties of these compounds. They form a crucial class of drugs showcasing excellent antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities. New ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activity, providing insights into their potential as antimicrobial agents (Prasad et al., 2017).

Pharmacological Applications

The synthesis of derivatives from this compound also contributes to the development of pharmacologically active compounds. For instance, novel compounds combining thiophene with other heterocyclic moieties have been explored for their potential pharmacological applications. Through various synthetic routes, compounds have been developed with the anticipation of discovering new therapeutic agents with enhanced pharmacological profiles (Chapman et al., 1971).

Antinociceptive Properties

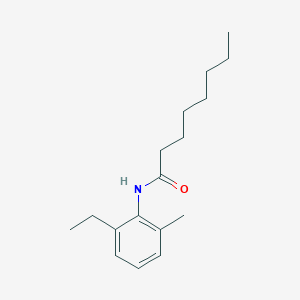

Furthermore, research into this compound derivatives has led to the synthesis of compounds with antinociceptive (pain-relieving) properties. For example, compounds have been synthesized and evaluated for their antinociceptive activity, contributing valuable insights into the design of new analgesic drugs (Shipilovskikh et al., 2020).

Safety and Hazards

While specific safety and hazard information for Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is not available, similar compounds have hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H413 (may cause long lasting harmful effects to aquatic life) .

Properties

IUPAC Name |

propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-2-7-18-14(17)12-11(8-19-13(12)16)9-3-5-10(15)6-4-9/h3-6,8H,2,7,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEDOMVAFMPVOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Benzhydryl-1-piperazinyl)carbonyl]-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B443764.png)

![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B443765.png)

![2,4-dichloro-5-(diethylsulfamoyl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B443766.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B443771.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-isopropylphenyl)-4-quinolinecarboxamide](/img/structure/B443774.png)

![3-chloro-N-(4-fluorobenzyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443776.png)

![Ethyl 2-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B443782.png)

![3-chloro-N-[3-[[(3-chloro-4-nitrophenyl)-oxomethyl]amino]-2,2-dimethylpropyl]-4-nitrobenzamide](/img/structure/B443783.png)

![N-(5-bromo-2-pyridinyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443785.png)